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Cat. No.: B1139156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving stavudine (d4T),

a nucleoside reverse transcriptase inhibitor (NRTI) formerly widely used in the treatment of

HIV-1 infection. Due to its significant toxicities, stavudine's use has been largely phased out in

favor of safer alternatives. This document objectively compares the efficacy and safety profile

of stavudine with other key NRTIs, namely zidovudine (AZT) and tenofovir disoproxil fumarate

(TDF), supported by experimental data from pivotal clinical trials.

Data Presentation: Efficacy and Adverse Events
The following tables summarize quantitative data from meta-analyses and large cohort studies,

comparing virologic efficacy and the incidence of major adverse events associated with

stavudine-containing antiretroviral regimens.

Table 1: Virologic Efficacy of Stavudine vs. Comparator
NRTIs
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Compariso
n

Outcome Result
Confidence
Interval (CI)

p-value Citation(s)

Stavudine vs.

Zidovudine

Virologic

Suppression

(<500

copies/mL) at

48 weeks

No significant

difference
- - [1][2]

Stavudine vs.

Zidovudine

Virologic

Suppression

(<50

copies/mL) at

48 weeks

No significant

difference
- p = 0.834 [2]

Low-Dose

Stavudine

(20mg) vs.

Tenofovir DF

Virologic

Suppression

(<50

copies/mL) at

48 weeks

Non-inferior

(79.3% vs.

80.8%)

-6.3% to

3.3%
< 0.001 [3]

Stavudine vs.

Tenofovir DF

Virologic

Suppression

(<400

copies/mL) at

48 weeks

Stavudine:

84%,

Tenofovir DF:

80%

-10.4% to

1.5%
- [4]

Stavudine vs.

Tenofovir DF

Virologic

Suppression

(<50

copies/mL) at

144 weeks

Equivalence

demonstrated
- - [4]

Table 2: Incidence of Key Adverse Events Associated
with Stavudine
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Adverse
Event

Compariso
n

Incidence/R
isk

Confidence
Interval (CI)

p-value Citation(s)

Peripheral

Neuropathy

Stavudine

(40mg) vs.

Stavudine

(30mg)

Incidence

Rate Ratio:

0.45

- < 0.0001 [5]

Stavudine vs.

Zidovudine

Adjusted

Hazard Ratio:

2.72

1.28–5.80 p = 0.009 [6]

Stavudine

(40mg) vs.

Zidovudine

1-year

incidence per

100 person-

years: 21.9

vs. 6.9

- p = 0.0002 [6]

Lipoatrophy
Stavudine vs.

Zidovudine

Facial

atrophy: 48%

vs. 22%

- p = 0.011 [7]

Lower limb

atrophy: 49%

vs. 22%

- p = 0.006 [7]

Stavudine vs.

Abacavir

Clinical

lipoatrophy at

96 weeks:

38.3% vs.

4.8%

- < 0.001 [8]

Stavudine vs.

Tenofovir DF

Investigator-

reported

lipodystrophy

at 144 weeks:

19% vs. 3%

- < 0.001 [4]

Low-Dose

Stavudine

Lipodystroph

y: 5.6% vs.

0.2%

- < 0.001 [3]
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(20mg) vs.

Tenofovir DF

Lactic

Acidosis

Stavudine-

containing

regimens

Associated

with

increased risk

- - [9][10][11][12]

Mortality
Stavudine vs.

Tenofovir DF

Adjusted

Hazard Ratio:

2.7

2.0–3.6 - [13]

Zidovudine

vs. Tenofovir

DF

Adjusted

Hazard Ratio:

1.4

1.3–1.5 - [13]

Experimental Protocols
Detailed methodologies for key clinical trials cited in this guide are outlined below.

AIDS Clinical Trials Group (ACTG) 384 Study
Objective: To evaluate different strategies for initial antiretroviral treatment in HIV-1-infected,

treatment-naive individuals.[14][15]

Study Design: A randomized, partially double-blinded, controlled trial with a factorial design.

[14]

Participants: 980 HIV-1-infected individuals with no prior antiretroviral therapy.[14]

Interventions: The study compared strategies involving three-drug versus four-drug initial

regimens and different sequences of dual NRTI combinations (zidovudine/lamivudine

followed by didanosine/stavudine, or the reverse).[14] The NRTI combinations were

administered with either a protease inhibitor (nelfinavir), a non-nucleoside reverse

transcriptase inhibitor (efavirenz), or both.

Efficacy Assessment: The primary endpoint was the time until salvage therapy was required.

Secondary endpoints included time to virologic failure (plasma HIV-1 RNA > 200 copies/mL)
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and time to toxicity-related discontinuation of therapy.[14][16] Plasma HIV-1 RNA levels were

measured at regular intervals.[16]

Safety Assessment: Clinical and laboratory adverse events were monitored throughout the

study.

NCT00005573: Tenofovir DF vs. Stavudine in Treatment-
Naive Patients

Objective: To compare the efficacy and safety of tenofovir DF versus stavudine in

antiretroviral-naive patients.[4][17]

Study Design: A prospective, randomized, double-blind study.[4]

Participants: 602 antiretroviral-naive, HIV-infected patients.[4]

Interventions: Patients were randomized to receive either tenofovir DF or stavudine, in

combination with lamivudine and efavirenz.[4]

Efficacy Assessment: The primary outcome was the proportion of patients with HIV RNA

levels below 400 copies/mL at week 48. Secondary analyses included the proportion of

patients with HIV RNA levels below 50 copies/mL.[4]

Safety Assessment: Safety and tolerability were assessed through monitoring of adverse

events, including investigator-reported lipodystrophy and fasting lipid profiles, through 144

weeks.[4]

Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to stavudine's

mechanism of action and its evaluation in clinical trials.
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Caption: Mechanism of Stavudine-Induced Mitochondrial Toxicity.
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Caption: Representative Experimental Workflow of a Randomized Controlled Trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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